![molecular formula C6H13NO5 B3056255 L-Glucosamine CAS No. 69839-78-7](/img/structure/B3056255.png)
L-Glucosamine
Übersicht
Beschreibung
Glucosamine (C6H13NO5) is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . Glucosamine is one of the most abundant monosaccharides . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .
Synthesis Analysis
Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . Enzymatic catalysis is thus a specific pathway for production of GlcN where chitin can be directly hydrolyzed to GlcN .Molecular Structure Analysis
The molecular structure of glucosamine is complex and has been studied using various techniques . A similar molecular dynamics analysis has been carried out on both SARS-CoV-2 and anti-Staphylococcus aureus neutralizing antibodies to establish the potential of N-acetyl-D-glucosamine which likely induces the immune response against the virus .Chemical Reactions Analysis
Glucosamine is a key component in various biochemical reactions. It is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic . It is also an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .Physical And Chemical Properties Analysis
Glucosamine has a molar mass of 179.172 g·mol−1, a density of 1.563 g/mL, and a melting point of 150 °C (302 °F; 423 K) . It has a log P of -2.175, an acidity (pKa) of 7.5, and a basicity (pKb) of 4.5 .Wissenschaftliche Forschungsanwendungen
Glucosamine and Glucose Metabolism
Glucosamine (GlcN) is extensively studied for its effects on glucose metabolism. A comprehensive review highlighted that oral supplementation of GlcN at typical doses does not significantly affect fasting blood glucose levels, glucose metabolism, or insulin sensitivity in healthy subjects, as well as those with diabetes or impaired glucose tolerance (Simon, Marks, Leeds, & Anderson, 2010). Another study supported these findings, indicating that oral GlcN for six weeks at standard doses does not cause or worsen insulin resistance or endothelial dysfunction in both lean and obese subjects (Muniyappa et al., 2006).
Anti-Obesity and Metabolic Effects
GlcN has shown potential anti-obesity effects. Research on high-fat diet-induced obese rats demonstrated that GlcN improved dyslipidemia and prevented body weight gains by inhibiting adipocyte differentiation (Huang et al., 2015). Additionally, another study reported that GlcN supplementation in high-fat diet-fed mice significantly reduced fasting blood glucose and improved glucose tolerance, suggesting its beneficial role in managing glucolipid metabolism disorders (Yuan et al., 2021).
Immunomodulatory Properties
GlcN has been observed to exert immunosuppressive effects. It suppresses the activation of T-lymphoblasts and dendritic cells in vitro as well as allogeneic mixed leukocyte reactivity. This immunosuppressive activity suggests its potential use as an immunosuppressive agent (Ma et al., 2002).
Broad Therapeutic Applications
GlcN, apart from its well-known role in relieving osteoarthritis symptoms, also shows promise in treating cardiovascular disease, neurological deficits, skin disorders, and cancer due to its anti-oxidant and anti-inflammatory activities. These functions are primarily exerted by modulating inflammatory responses, especially through the Nuclear Factor-κB pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Effect on Neutrophil Functions
GlcN has been shown to suppress various functions of neutrophils, like superoxide anion generation and phagocytosis, thereby potentially exhibiting anti-inflammatory actions in arthritis (Hua, Sakamoto, & Nagaoka, 2002).
Inhibition of Nitric Oxide Synthesis
Research indicates that GlcN inhibits nitric oxide synthesis through the suppression of inducible nitric oxide synthase (iNOS) protein expression. This property provides a biochemical basis for its use in treating chronic inflammatory diseases like arthritis (Meininger et al., 2000).
Potential in Extending Lifespan
GlcN has been associated with lifespan extension in both nematodes and aging mice. This effect is achieved by impairing glucose metabolism and activating AMP-activated protein kinase, which in turn increases mitochondrial biogenesis and reactive oxygen species formation (Weimer et al., 2014).
Role in Gut Health
A study examining the impact of glucosamine on gastrointestinal function revealed that it significantly reduced stomach bloating and showed a trend towards reducing constipation. It also induced changes in fecal microbiota and metabolome, suggesting functional gut health benefits (Moon et al., 2021).
Enhancing Transfection Efficiency
GlcN has been found to promote transfection efficiency during electroporation, suggesting its application in gene therapy and related fields (Igawa et al., 2014).
Neuroprotective Effects
GlcN exhibits neuroprotective effects by suppressing inflammation in a rat brain ischemia/reperfusion injury model. This suppression is mainly attributed to the inhibition of nuclear factor kappaB activation and microglial activation (Hwang et al., 2010).
Impact on Bone Resorption and Remodeling
In murine models of osteoarthritis, glucosamine was found to inhibit bone resorption and remodeling, suggesting its protective role in joint diseases (Ivanovska & Dimitrova, 2011).
Effects on Extracellular Matrix Synthesis
A study investigating the effects of GlcN and its peptidyl-derivative on extracellular matrix synthesis in human primary chondrocytes showed that these compounds stimulated the synthesis of various matrix components, which could be beneficial for new cartilage repair strategies (Stoppoloni et al., 2015).
Anti-Inflammatory Mechanism in Macrophage Cells
GlcN was found to inhibit LPS-induced COX-2 and iNOS expression in mouse macrophage cells by inhibiting p38-MAP kinase and the transcription factor NF-kappaB. This elucidates the molecular mechanism underlying its anti-inflammatory properties (Rafi et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S)-2-amino-3,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-VANKVMQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595069 | |
Record name | 2-Amino-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glucosamine | |
CAS RN |
69839-78-7 | |
Record name | 2-Amino-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.